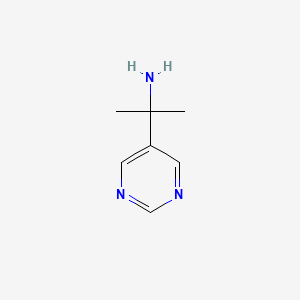

2-(Pyrimidin-5-yl)propan-2-amine

Overview

Description

2-(Pyrimidin-5-yl)propan-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a propan-2-amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reagents such as sodium and ammonium chloride in ethanol solution.

Substitution: Nucleophilic substitution reactions can be carried out using trimethylsilyl cyanide and triethylamine.

Common Reagents and Conditions

Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.

Reduction: Sodium and ammonium chloride in ethanol solution under reflux conditions.

Substitution: Trimethylsilyl cyanide and triethylamine in acetonitrile under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-(Pyrimidin-5-yl)propan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis and deposition in fibrotic tissues . This inhibition is crucial in the treatment of fibrosis and related conditions.

Comparison with Similar Compounds

2-(Pyrimidin-5-yl)propan-2-amine can be compared with other pyrimidine derivatives, such as:

2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.

2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine: Similar in structure but with different substituents, leading to varied biological activities.

2-Aminopyrimidine derivatives: Exhibiting antitrypanosomal and antiplasmodial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

2-(Pyrimidin-5-yl)propan-2-amine, a compound featuring a pyrimidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and findings from relevant studies.

Structural Characteristics

The compound is characterized by the presence of a pyrimidine moiety, which is known for its role in various biological functions. The structural formula can be represented as follows:

This structure facilitates interactions with biological macromolecules, influencing its pharmacological properties.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the antiproliferative activity of pyrimidine derivatives, this compound showed promising results:

These findings indicate that the compound can effectively inhibit cell growth in specific cancer types, highlighting its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it acts as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorders:

This inhibition suggests potential applications in treating neurodegenerative conditions by modulating nitric oxide levels.

3. GPR119 Agonism

Emerging research indicates that pyrimidine derivatives may act as agonists for GPR119, a receptor implicated in glucose homeostasis and insulin secretion:

This property positions the compound as a candidate for developing treatments for type 2 diabetes.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of pyrimidine derivatives observed that modifications in substituents significantly impacted their efficacy against cancer cell lines. The study found that introducing hydroxyl groups enhanced the activity, leading to lower IC50 values:

- Compound with two hydroxyl groups: IC50 = 0.0046 µM against MDA-MB-231 cells.

This illustrates the importance of structural modifications in optimizing biological activity.

Case Study 2: Neuroprotective Effects

In vivo studies have shown that compounds similar to this compound can reverse hypoxia-induced damage in animal models. A specific derivative demonstrated complete reversal of hypoxia-induced mortality in newborn rabbits when administered intravenously, underscoring its potential neuroprotective effects .

Properties

IUPAC Name |

2-pyrimidin-5-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZHAIJWOSIAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289159 | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179322-41-9 | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179322-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.